molecular formula C16H13N3O2 B2516528 5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 306281-36-7

5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2516528
CAS No.: 306281-36-7
M. Wt: 279.299
InChI Key: JOSDFZPNROPWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative featuring a carbonitrile group at position 4, a 4-methylphenyl substituent at position 2, and a furan-2-ylmethylamino moiety at position 3. Its molecular formula is C₁₇H₁₄N₃O₂, with a molecular weight of 292.3 g/mol.

Though direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest that condensation reactions involving malononitrile derivatives and substituted guanidines or thioureas may be employed.

This compound is structurally related to antiviral agents, as indicated by , which highlights the significance of 1,3-oxazole carbonitriles in inhibiting human cytomegalovirus (HCMV).

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-4-6-12(7-5-11)15-19-14(9-17)16(21-15)18-10-13-3-2-8-20-13/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSDFZPNROPWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 4-methylphenylamine to form an intermediate Schiff base, which is then cyclized with a suitable nitrile source under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-{[(Furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H16N4OC_{16}H_{16}N_4O and a molecular weight of approximately 284.32 g/mol. Its structure features a furan ring connected to an oxazole moiety, which is known for its biological activity. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to 5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile exhibit promising anticancer activities. For instance, derivatives containing oxazole structures have been shown to selectively inhibit certain cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially making them candidates for further development as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Similar Oxazole Derivative0.65MCF-7
Another Oxazole Derivative2.41HeLa

Enzyme Inhibition

Compounds with oxazole structures have also been investigated for their ability to inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in various diseases including cancer and glaucoma. The selective inhibition of specific isoforms (e.g., hCA IX) by oxazole derivatives has been reported, highlighting their potential as therapeutic agents in enzyme-related disorders .

Drug Discovery

The structural characteristics of this compound position it as a valuable scaffold in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new drugs targeting multiple pathways in diseases such as cancer and inflammation .

Case Study 1: Synthesis and Evaluation of Oxazole Derivatives

A study synthesized a series of oxazole derivatives based on the core structure of this compound. The derivatives were evaluated for their cytotoxicity against several cancer cell lines. Results indicated that modifications on the phenyl ring significantly influenced biological activity, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Another research effort focused on the mechanism of action of oxazole-based compounds as inhibitors of carbonic anhydrases. The study detailed how specific substitutions on the oxazole ring enhanced binding affinity to hCA IX, providing insights into structure-activity relationships that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 5) Aryl Group (Position 2) Molecular Weight (g/mol) Key Biological Activity (EC₅₀) Reference
Target Compound : 5-{[(Furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile Furan-2-ylmethylamino 4-Methylphenyl 292.3 Not reported N/A
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile 4-Fluorobenzylamino 5-(4-Methoxyphenoxy)methyl-furan-2-yl 419.4 Not reported
5-((2-Hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile 2-Hydroxyethyl(methyl)amino 4-Methylphenyl ~265.3 HCMV inhibition: <0.05 μM
2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile 2-(Dimethylamino)ethylamino 2-Chlorophenyl 290.75 Not reported
5-{[(4-Methylphenyl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile (4-Methylphenyl)methylamino 5-Phenoxymethyl-furan-2-yl 385.4 Not reported

Substituent Effects on Properties and Activity

Amino Group Modifications :
  • Compared to the 2-hydroxyethyl(methyl)amino group in , the furan substituent may reduce solubility but enhance binding to aromatic residues in viral targets .
  • 2-(Dimethylamino)ethylamino (): The dimethylamino group enhances basicity, which may influence protonation states and membrane permeability .
Aryl Group Variations :
  • 4-Methylphenyl (Target Compound) : The methyl group provides steric bulk without significantly altering electronic properties, favoring hydrophobic interactions.
  • 2-Chlorophenyl () : The electron-withdrawing chlorine atom may reduce electron density on the oxazole ring, affecting reactivity and binding .

Biological Activity

5-{[(Furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presenting data tables and case studies to illustrate its effects.

Chemical Structure

The compound can be represented by the following structural formula:

C16H16N4O Molecular Formula \text{C}_{16}\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (human breast adenocarcinoma)
    • MDA-MB-231 (triple-negative breast cancer)
    • U-937 (human acute monocytic leukemia)
  • Findings :
    • The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
    • Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, suggesting a mechanism involving programmed cell death.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction
MDA-MB-2311.47Apoptosis induction
U-9370.79Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been assessed for antimicrobial activity against various bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis
  • Findings :
    • The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM.
    • It was particularly effective against Gram-positive bacteria.
Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Bacillus subtilis4.69High

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Bacterial Growth : The structural features of the compound may interfere with bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MCF-7). Researchers observed that treatment with varying concentrations led to increased levels of p53 protein and activation of caspase pathways, confirming its role as an apoptosis inducer.

Q & A

Q. Challenges :

  • Stereochemical control : Ensuring regioselectivity during furan substitution.
  • Solvent sensitivity : Reactions often require anhydrous DMF or THF under inert atmospheres (N₂/Ar) .

Table 1 : Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Oxazole formationAcCl, CH₃CN, 80°C65–70
Amine couplingNaBH₃CN, MeOH, RT50–55

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns protons and carbons in the oxazole (δ 7.8–8.2 ppm) and furan (δ 6.3–7.1 ppm) rings. The methyl group on the phenyl ring appears at δ 2.3–2.5 ppm .
  • FT-IR : Confirms nitrile (C≡N) stretch at ~2220 cm⁻¹ and amine (N-H) at ~3350 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1345) .

Note : X-ray crystallography resolves ambiguities in regiochemistry for analogues .

Advanced: How do computational methods predict the compound’s biological activity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity indices to predict reactivity at the nitrile group. HOMO-LUMO gaps (~4.5 eV) suggest moderate electron-deficient character .
  • Molecular Docking : Screens against kinase targets (e.g., EGFR) using AutoDock Vina. The furan moiety shows π-π stacking with Phe-723, while the oxazole nitrile interacts via hydrogen bonding .

Table 2 : Docking Scores for Analogues

Target ProteinBinding Affinity (kcal/mol)
EGFR Kinase-9.2
COX-2-7.8

Advanced: How can contradictory reports about its biological efficacy be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) arise from:

  • Structural variations : Minor substituent changes (e.g., replacing 4-methylphenyl with 4-fluorophenyl) alter steric effects.
  • Assay conditions : Differences in buffer pH or ATP concentration in kinase assays .

Q. Resolution Strategy :

Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substitutions.

Standardized Assays : Use identical protocols (e.g., 10 µM ATP in Tris-HCl pH 7.5) for cross-study validation .

Advanced: What strategies optimize regioselectivity in furan functionalization?

Methodological Answer:

  • Directing Groups : Install temporary sulfonyl groups at the furan’s 5-position to steer substitution to the 2-position .
  • Microwave-Assisted Synthesis : Enhances kinetic control (e.g., 120°C, 20 min) to favor desired regioisomers .

Key Finding : Microwave methods improve yields of 2-substituted furans by 30% compared to conventional heating .

Basic: What are the compound’s solubility and stability profiles?

Methodological Answer:

  • Solubility : Poor in water (<0.1 mg/mL); dissolves in DMSO (25 mg/mL) or DMF.
  • Stability : Degrades in acidic conditions (pH < 3) via nitrile hydrolysis. Store at -20°C under argon .

Advanced: How does the compound interact with cytochrome P450 enzymes?

Methodological Answer:

  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS identifies metabolites (e.g., hydroxylation at the furan’s 5-position).
  • CYP Inhibition : IC₅₀ values >10 µM suggest low risk of drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.